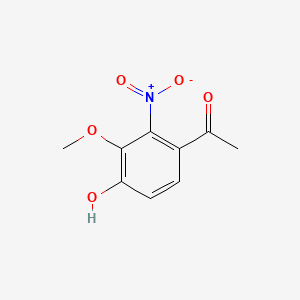

1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone” is a chemical compound with the molecular formula C9H9NO5 . It is also known by other names such as “4’-Hydroxy-3’-methoxy-5’-nitroacetophenone” and "Ethanone, 1-(4-hydroxy-3-methoxy-5-nitrophenyl)-" .

Molecular Structure Analysis

The molecular structure of “1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone” can be represented as a 2D Mol file or a computed 3D SD file . The exact structure details are not provided in the retrieved sources.Physical And Chemical Properties Analysis

The molecular weight of “1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone” is 211.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are both 211.04807239 g/mol . The topological polar surface area is 92.4 Ų .Scientific Research Applications

Inhibitory Activity in Kinase Signaling

This compound has been identified as a β-Nitrostyrene derivative with inhibitory activity against Src and/or Syk kinase. These kinases play crucial roles in cellular signaling pathways, and their inhibition can have therapeutic implications, particularly in cancer research where abnormal kinase activity is often observed .

Antibacterial Activity

The same β-Nitrostyrene derivative also exhibits antibacterial activity. This suggests potential applications in developing new antibacterial agents or studying the mechanisms of bacterial resistance .

Anti-inflammatory Potential

Derivatives of this compound have shown to suppress LPS-induced NO generation in vitro, indicating possible anti-inflammatory properties. This could lead to the development of new anti-inflammatory lead compounds .

Synthesis of Cytotoxic Derivatives

There is potential for synthesizing cytotoxic β-nitrostyrene derivatives from this compound. These derivatives could be explored for their anticancer properties, contributing to the field of chemotherapeutic drug development .

Spectral Analysis Applications

The compound’s spectral properties, such as FTIR and Raman spectra, can be analyzed for various research applications, including material science and chemical identification .

Synthesis of Chalcone Derivatives

It can be used in the practical synthesis of novel chalcone derivatives through acid-catalyzed condensation reactions. These derivatives have diverse biological activities and could serve as a basis for further pharmaceutical research .

Mast Cells Stabilization

Tetrahydro β-carboline derivatives synthesized from this compound have shown properties that stabilize mast cells. This application could be significant in researching treatments for allergic reactions and other conditions involving mast cell degranulation .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, and P501, advising on measures to take to prevent exposure and manage potential incidents .

properties

IUPAC Name |

1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5(11)6-3-4-7(12)9(15-2)8(6)10(13)14/h3-4,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMXLWJRXFETOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733707 |

Source

|

| Record name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone | |

CAS RN |

1260785-45-2 |

Source

|

| Record name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B580551.png)

![Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B580554.png)

![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)

![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)